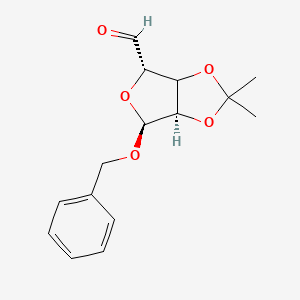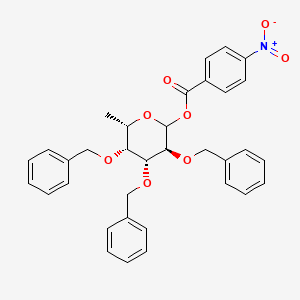
5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trimethylsilyl group, an ethynyl group, and a ribofuranosyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through a condensation reaction involving suitable precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the Trimethylsilyl and Ethynyl Groups: The trimethylsilyl and ethynyl groups can be introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl moiety can be attached through a glycosylation reaction using a protected ribofuranose derivative and a suitable glycosyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the imidazole ring or the nitrile group, resulting in the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the effects of its structural components on biological systems. For example, the ribofuranosyl moiety may interact with enzymes or receptors, providing insights into biochemical pathways.
Medicine
In medicine, the compound has potential as a drug candidate or a pharmacological tool. Its ability to undergo various chemical reactions makes it a promising candidate for drug development, particularly in the field of antiviral or anticancer research.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic reactions.
Mechanism of Action
The mechanism of action of 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components, such as the ribofuranosyl moiety, may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(beta-D-ribofuranosyl)imidazo-4-carbonitrile: Lacks the acetyl groups on the ribofuranosyl moiety.
5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
The presence of the acetyl groups on the ribofuranosyl moiety and the nitrile group on the imidazole ring distinguishes 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile from its similar compounds. These structural features may impart unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(2S,3R,4R,5S)-3,4-diacetyloxy-5-[4-cyano-5-(2-trimethylsilylethynyl)imidazol-1-yl]oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7Si/c1-12(24)27-10-17-18(28-13(2)25)19(29-14(3)26)20(30-17)23-11-22-15(9-21)16(23)7-8-31(4,5)6/h11,17-20H,10H2,1-6H3/t17-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBYMJWHWPAPA-NMLBUPMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)



![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)

